Cas no 1218388-93-2 ((S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride)
(S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride
- 3-Piperidinamine, 1-(2-methoxyethyl)-, (3S)-
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- Inchi: 1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(9)7-10/h8H,2-7,9H2,1H3/t8-/m0/s1
- InChI Key: DXKXCEYSOXUATJ-QMMMGPOBSA-N
- SMILES: N1(CCOC)CCC[C@H](N)C1
(S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546985-1g |
(S)-1-(2-methoxyethyl)piperidin-3-amine |
1218388-93-2 | 98% | 1g |
¥9053.00 | 2024-08-09 |
(S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride
Chemical Profile of (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride (CAS No. 1218388-93-2)
(S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride, identified by its CAS number 1218388-93-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and applications in drug development. The stereochemical configuration at the chiral center, specifically the (S) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The structure of (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride consists of a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and an amine group at the 3-position, with the salt form being the dihydrochloride. This specific arrangement contributes to its unique physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in pharmaceutical formulations. The dihydrochloride salt form enhances solubility in aqueous solutions, making it more suitable for parenteral administration and other therapeutic applications.
In recent years, there has been growing interest in the development of novel piperidine derivatives for their potential therapeutic benefits. Research has demonstrated that compounds featuring piperidine moieties often exhibit significant activity against various biological targets, including enzymes and receptors involved in metabolic disorders, neurological diseases, and cancer. The amine functional group in (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride is its potential application in the treatment of neurological disorders. Studies have shown that piperidine-based compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression, anxiety, and neurodegenerative diseases. The (S) configuration of this compound is particularly important, as enantiomeric differences can significantly impact biological activity and side effect profiles. The precise stereochemistry ensures optimal binding affinity and efficacy when interacting with biological targets.
The pharmaceutical industry has increasingly focused on developing enantioselective drugs to maximize therapeutic effects while minimizing adverse reactions. The stereochemical purity of (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride makes it an attractive candidate for such applications. Advances in synthetic methodologies have enabled the efficient production of enantiomerically pure compounds like this one, facilitating their use in clinical research and drug development programs.
Moreover, the versatility of (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride extends to its role as an intermediate in the synthesis of more complex molecules. Its structural features allow for further functionalization, enabling chemists to design novel compounds with tailored pharmacological properties. This flexibility is particularly valuable in medicinal chemistry research, where rapid iteration and optimization are essential for identifying lead candidates for new drugs.
Recent studies have also highlighted the importance of understanding the metabolic fate of pharmaceutical compounds like (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride. Metabolic stability is a critical factor in determining a drug's bioavailability and duration of action. Research into the enzymatic degradation pathways of this compound has provided valuable insights into potential side effects and interactions with other drugs. This information is crucial for optimizing dosing regimens and minimizing patient risks.
The synthesis of chiral compounds such as (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride requires sophisticated methodologies to ensure high enantiomeric purity. Modern synthetic approaches often employ asymmetric catalysis and chiral auxiliaries to achieve these goals efficiently. These techniques not only improve yield but also reduce costs associated with purification processes. The ability to produce enantiomerically pure compounds on scale is essential for commercial drug development.
The growing body of research on piperidine derivatives underscores their significance in modern medicine. Compounds like (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride continue to be explored for their potential applications across multiple therapeutic areas. As our understanding of biological systems advances, so too does our ability to design molecules that interact selectively with disease-causing targets. This compound exemplifies how structural innovation can lead to novel therapeutic strategies.
In conclusion, (S)-1-(2-methoxyethyl)piperidin-3-amine dihydrochloride (CAS No. 1218388-93-2) represents a promising entity in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its stereochemical configuration, functional groups, and physicochemical properties make it a valuable tool for drug discovery and development. Continued research into this compound and related derivatives will likely yield significant advancements in treating various diseases and improving patient outcomes.
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